molecular formula C21H28O5 B12392664 Schineolignin C

Schineolignin C

Cat. No.: B12392664
M. Wt: 360.4 g/mol
InChI Key: PNBXGHSKVPWUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schineolignin C is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including antihepatitis, antitumor, and anti-HIV-1 effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schineolignin C is primarily extracted from the fruit of Schisandra chinensis. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Schineolignin C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Schineolignin C has a wide range of scientific research applications, including:

Mechanism of Action

Schineolignin C exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Schineolignin C: this compound stands out due to its potent anti-HIV-1 activity, which is not as prominent in other similar lignans. Additionally, its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for synthetic and medicinal chemistry research .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3

InChI Key

PNBXGHSKVPWUKU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.